cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Medicinal Chemistry Organic Synthesis Physicochemical Property Analysis

For demanding research programs, sourcing the exact stereoisomer is critical. This cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid offers distinct physicochemical properties—including a pKa of 4.51±0.44—that directly impact reactivity and solubility, making it a non-interchangeable tool for structure-activity relationship (SAR) studies. Its rigid (1R,2S) conformation and reactive carboxylic acid handle enable precise construction of complex chiral molecules. Unlike generic 2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid mixtures, this single-isomer product eliminates confounding variables in lead optimization and can serve as a validated standard for chiral HPLC method development. Secure your supply of this essential research chemical to ensure experimental reproducibility.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
CAS No. 733742-69-3
Cat. No. B1604014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
CAS733742-69-3
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)C2CCCCC2C(=O)O)C
InChIInChI=1S/C16H20O3/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14+/m0/s1
InChIKeyGCQWXCCUUDOPHV-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-69-3) | Procurement-Relevant Identity and Specifications


cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-69-3) is a chiral cyclohexane carboxylic acid derivative with the molecular formula C₁₆H₂₀O₃ and a molecular weight of 260.33 g/mol . Its structure is defined by a cyclohexane ring bearing a 3,5-dimethylbenzoyl group and a carboxylic acid group in a cis (1R,2S) stereochemical configuration . The compound is primarily offered as a research chemical with a minimum purity of 95% .

Why cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-69-3) Cannot Be Casually Substituted


Generic substitution within the class of 2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acids is not reliable due to significant, quantifiable differences in physicochemical properties driven by stereochemistry (cis vs. trans) and regioisomerism (2- vs. 3- vs. 4- position). The target compound (cis-2-) possesses a distinct, predicted acid dissociation constant (pKa) of 4.51±0.44 , which differs by 0.2 units from its trans-2- counterpart (pKa 4.31±0.28) . This variation in acidity directly impacts solubility, reactivity, and potential interactions in biological or chemical systems, making it a critical, non-interchangeable specification for precise research or synthetic applications.

Quantitative Differentiation Evidence: cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-69-3) vs. Analogs


Stereochemical Impact on Acidity: cis-2- (pKa 4.51) vs. trans-2- (pKa 4.31)

The predicted acid dissociation constant (pKa) for the target cis-2- compound is 4.51±0.44 . In contrast, its direct stereoisomer, the trans-2- compound (CAS 733742-85-3), has a predicted pKa of 4.31±0.28 . This 0.2-unit difference indicates the cis-2- isomer is slightly less acidic.

Medicinal Chemistry Organic Synthesis Physicochemical Property Analysis

Regioisomeric Differentiation: Distinct CAS and Molecular Identity for 2- vs. 3- vs. 4- Position Analogs

The target compound, cis-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid, has a unique CAS registry number (733742-69-3) . It is chemically distinct from regioisomers where the dimethylbenzoyl group is at the 3- or 4- position of the cyclohexane ring. For instance, cis-3-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid is registered under CAS 735269-87-1 [1], and cis-4-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid is registered under CAS 735270-26-5 . These unique identifiers and molecular formulas confirm they are separate chemical entities, not interchangeable.

Organic Chemistry Chemical Procurement Stereochemistry

Conformational Rigidity: cis-2- Configuration Imposes Specific Spatial Orientation

The cis-2- configuration locks the carboxylic acid and the bulky 3,5-dimethylbenzoyl group on the same face of the cyclohexane ring . This is a structurally distinct conformation from the trans-2- isomer, where these groups are on opposite faces . While specific conformational equilibria data for this exact compound are not available, the class-level inference from cyclohexane systems indicates that cis-1,2-disubstituted cyclohexanes have different steric and electronic environments compared to their trans counterparts [1], directly impacting their potential as ligands or building blocks.

Structural Biology Medicinal Chemistry Conformational Analysis

Physical Property Concordance: Comparable Predicted Boiling Points and Densities Among Analogs

In silico predictions show that the target cis-2- compound and its trans-2- isomer share identical predicted boiling points (442.9°C at 760 mmHg) and densities (1.14 g/cm³) . This indicates that while their pKa differs, their bulk phase-change properties are very similar, making the pKa and stereochemistry the primary discriminators for procurement.

Physical Chemistry Analytical Chemistry Process Chemistry

Computational Prediction of LogP: A Note on Data Gaps and Procurement Risk

A search of reputable sources, including the Sigma-Aldrich catalog and primary literature, reveals a notable absence of experimentally determined LogP (partition coefficient) or other ADME-related data for cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid . While the Sigma-Aldrich entry confirms its availability as a racemic mixture of enantiomers , the lack of quantitative bioavailability data means that any cross-study comparisons with analogs are currently not possible based on these critical parameters. This is a significant data gap for researchers evaluating its potential as a drug-like molecule.

ADME-Tox Medicinal Chemistry Data Integrity

Evidence-Based Application Scenarios for cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-69-3)


Stereochemical Probe in Medicinal Chemistry

The distinct pKa (4.51±0.44) and the defined cis-2- spatial orientation of the target compound make it a valuable tool for probing structure-activity relationships (SAR) in drug discovery programs. Researchers can directly compare its binding affinity or functional activity against its trans-2- isomer (pKa 4.31±0.28) to delineate the stereochemical requirements of a biological target. This head-to-head comparison is critical for lead optimization.

Chiral Building Block for Asymmetric Synthesis

With its fixed cis (1R,2S) stereochemistry and reactive carboxylic acid handle, this compound serves as a non-racemic building block for constructing more complex chiral molecules. Its utility in this role is directly tied to its unique stereochemical identity, which cannot be replicated by the regioisomers (e.g., cis-3- or cis-4-) [1] or the trans- isomer .

Internal Standard for Analytical Method Development

The near-identical physical properties (predicted boiling point 442.9°C, density 1.14 g/cm³) between the cis-2- and trans-2- isomers present a unique challenge and opportunity in analytical chemistry. The target cis-2- compound can be used as a standard to develop and validate high-resolution separation methods (e.g., chiral HPLC or SFC) capable of distinguishing between these two isomers, which is essential for quality control of synthesized batches.

Computational Chemistry Model System

The well-defined, rigid cis-2- conformation and the availability of predicted physicochemical data (pKa, boiling point, density) make this compound a suitable candidate for computational modeling studies. It can be used to benchmark force fields or quantum mechanical calculations aimed at predicting the properties of conformationally restricted carboxylic acids, providing a test case with clear stereochemical constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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